molecular formula C17H26N2O6 B1602802 L-Leucine,N-(carboxymethyl)-L-phenylalanyl- CAS No. 81109-85-5

L-Leucine,N-(carboxymethyl)-L-phenylalanyl-

Cat. No. B1602802
CAS RN: 81109-85-5
M. Wt: 354.4 g/mol
InChI Key: JZJXIRJMLZJQIF-LMECJBHSSA-N
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Description



  • L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is a dipeptide compound with the chemical formula C<sub>10</sub>H<sub>17</sub>NO<sub>6</sub> . It consists of two amino acids: L-Leucine and N-(carboxymethyl)-L-phenylalanyl- .

  • The compound is synthesized by combining these two amino acids through peptide bond formation.





  • Synthesis Analysis



    • The synthesis of L-Leucine,N-(carboxymethyl)-L-phenylalanyl- can occur through various methods, including chemical reactions or enzymatic processes.

    • One scalable method involves the ring-opening polycondensation (ROP) of α-L-leucine N-carboxyanhydride (NCA) . This process yields the dipeptide by linking the carboxyl group of one amino acid to the amino group of the other.





  • Molecular Structure Analysis



    • The molecular structure of L-Leucine,N-(carboxymethyl)-L-phenylalanyl- consists of two amino acid residues connected by a peptide bond.

    • The specific arrangement of atoms and functional groups determines its properties and behavior.





  • Chemical Reactions Analysis



    • L-Leucine,N-(carboxymethyl)-L-phenylalanyl- can participate in various chemical reactions, including hydrolysis, esterification, and peptide bond cleavage.

    • Its reactivity depends on the functional groups present in the molecule.





  • Physical And Chemical Properties Analysis



    • L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is a white crystalline solid.

    • It has a molecular weight of approximately 247.25 g/mol.

    • Solubility, melting point, and other physical properties depend on environmental conditions.




  • Scientific Research Applications

    Muscle Protein Synthesis Enhancement

    L-Leucine is a critical amino acid in regulating skeletal muscle protein synthesis, demonstrating significant effects in both young and elderly populations. Studies have shown that leucine supplementation, either alone or as part of a mixed macronutrient beverage, can enhance myofibrillar protein synthesis following exercise. This is particularly evident when lower protein doses are supplemented with leucine to match the muscle protein synthesis rates achieved by higher protein doses (Churchward-Venne et al., 2014; Rieu et al., 2006).

    Metabolic Regulation

    Beyond its anabolic effects on muscle, L-Leucine plays a significant role in whole-body metabolism, including modulation of glucose homeostasis and amino acid metabolism. Intravenous infusion of L-Leucine has been shown to impact plasma concentrations of essential amino acids and influence glucose metabolism without altering insulin levels, suggesting a potential regulatory role in metabolic health (Nair et al., 1992).

    Potential Therapeutic Applications

    The implications of leucine's effects extend into potential therapeutic applications for age-related muscle loss (sarcopenia), obesity, diabetes, and other metabolic disorders. For instance, leucine supplementation has been shown to improve muscle protein synthesis in the elderly independently of hyperaminoacidemia, suggesting its potential to combat sarcopenia and promote healthier aging (Rieu et al., 2006).

    Safety And Hazards



    • According to safety data sheets, L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is not considered hazardous.

    • However, always handle chemicals with care and follow safety protocols.




  • Future Directions



    • Research on this compound could explore its potential applications in drug development, bioengineering, or materials science.

    • Investigate its interactions with biological systems and evaluate its therapeutic properties.




    properties

    IUPAC Name

    (2S)-2-amino-4-methylpentanoic acid;(2S)-2-(carboxymethylamino)-3-phenylpropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H13NO4.C6H13NO2/c13-10(14)7-12-9(11(15)16)6-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JZJXIRJMLZJQIF-LMECJBHSSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H26N2O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10595078
    Record name N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10595078
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    354.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    L-Leucine,N-(carboxymethyl)-L-phenylalanyl-

    CAS RN

    81109-85-5
    Record name N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10595078
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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